Thamnosmonin
CAS No.: 60094-90-8
Cat. No.: VC21196692
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60094-90-8 |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |
| Standard InChI | InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 |
| Standard InChI Key | PMZIJDMODGMWOR-UHFFFAOYSA-N |
| SMILES | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O |
| Canonical SMILES | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Identity
Thamnosmonin, with the CAS number 60094-90-8, is chemically identified as 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one . Its molecular formula is C₁₅H₁₆O₅ with a molecular weight of 276.28 g/mol . The compound features a coumarin core structure decorated with specific functional groups that define its chemical behavior and biological interactions. The presence of a 7-methoxy group and a complex 6-(1,2-dihydroxy-3-methylbut-3-enyl) side chain contributes to its distinctive chemical profile and reactivity patterns.
Chemical Identifiers
Thamnosmonin can be described using various chemical notations and identifiers as presented in Table 1, which facilitate its recognition in chemical databases and literature.
Table 1: Chemical Identifiers of Thamnosmonin
| Identifier Type | Value |
|---|---|
| CAS Number | 60094-90-8 |
| Molecular Formula | C₁₅H₁₆O₅ |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |
| SMILES (Canonical) | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O |
| SMILES (Isomeric) | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O |
| InChI | InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 |
| InChI Key | PMZIJDMODGMWOR-UHFFFAOYSA-N |
Several synonyms exist for Thamnosmonin, including 6-(1,2-Dihydroxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one and 2H-1-Benzopyran-2-one, 6-(1,2-dihydroxy-3-methyl-3-butenyl)-7-methoxy- . These alternative names reflect different nomenclature systems used in chemical literature and databases.
Physical and Chemical Characteristics
Basic Properties
Thamnosmonin appears as a powder in its pure form . Its physical and chemical properties are crucial for understanding its behavior in various experimental conditions and biological systems. Table 2 summarizes these key properties.
Table 2: Physical and Chemical Properties of Thamnosmonin
| Property | Value |
|---|---|
| Molecular Weight | 276.28 g/mol |
| Exact Mass | 276.09977361 g/mol |
| Topological Polar Surface Area (TPSA) | 76.00 Ų |
| XlogP | 1.60 |
| Atomic LogP (AlogP) | 1.77 |
| H-Bond Acceptor | 5 |
| H-Bond Donor | 2 |
| Rotatable Bonds | 4 |
The moderate lipophilicity (XlogP 1.60) and topological polar surface area (76.00 Ų) suggest a balanced profile for membrane permeability and water solubility . The presence of five hydrogen bond acceptors and two hydrogen bond donors indicates potential for forming hydrogen bonds with biological macromolecules, which may be relevant to its biological activities.
Solubility Profile
Thamnosmonin demonstrates solubility in various organic solvents, which is important for laboratory handling and experimental applications. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile facilitates its use in different research contexts and experimental setups. For achieving higher solubility, warming the container to 37°C and using ultrasonic bath agitation is recommended .
Biological Activities and Research Findings
Related Derivatives
Derivatives of Thamnosmonin have also been investigated for their biological activities. One notable derivative is 11-O-β-D-glucopyranosyl thamnosmonin, a coumarin glucoside. This compound has exhibited weak inhibitory activity against the aggregation of rabbit platelets induced by various factors including platelet-activating factor (PAF), arachidonic acid (AA), and adenosine diphosphate (ADP). This anti-platelet activity suggests potential applications in cardiovascular health, although further research is needed to fully characterize its effects and efficacy.
Related Compounds
Thamnosmin
A structurally related compound to Thamnosmonin is Thamnosmin (CAS Number: 23631-16-5). Thamnosmin has a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It is chemically identified as 7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one. This compound has been reported in Thamnosma texana, suggesting its presence in different plant species compared to Thamnosmonin .
The structural relationship between Thamnosmonin and Thamnosmin provides insights into the natural diversity of coumarin derivatives and their distribution across plant species. Comparative studies of these related compounds could reveal structure-activity relationships that may guide future research and development of biologically active coumarins.
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